molecular formula C13H10O3 B6377491 2-Formyl-6-(4-hydroxyphenyl)phenol, 95% CAS No. 1220111-46-5

2-Formyl-6-(4-hydroxyphenyl)phenol, 95%

Cat. No. B6377491
CAS RN: 1220111-46-5
M. Wt: 214.22 g/mol
InChI Key: YRDLIUHYLBVWBB-UHFFFAOYSA-N
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Description

2-Formyl-6-(4-hydroxyphenyl)phenol, 95% (2F6HP95) is a phenolic compound that has been the subject of scientific research for nearly two decades. It has been studied for its potential applications in biochemistry, physiology, and laboratory experiments.

Scientific Research Applications

2-Formyl-6-(4-hydroxyphenyl)phenol, 95% has been studied for its potential applications in biochemistry, physiology, and laboratory experiments. In biochemistry, it has been used to study enzyme kinetics and the effects of mutations on the activity of enzymes. In physiology, it has been used to study the effects of hormones on cells and the effects of drugs on the body. In laboratory experiments, it has been used to study the effects of different compounds on the growth of bacteria and the effects of different compounds on the growth of plants.

Mechanism of Action

2-Formyl-6-(4-hydroxyphenyl)phenol, 95% is believed to act as a competitive inhibitor of enzymes by binding to the active site of the enzyme and preventing the substrate from binding. It is also believed to act as an allosteric inhibitor, which means that it binds to a site on the enzyme that is not the active site and causes a conformational change in the enzyme that prevents the substrate from binding.
Biochemical and Physiological Effects
2-Formyl-6-(4-hydroxyphenyl)phenol, 95% has been studied for its effects on biochemical and physiological processes. In biochemical processes, it has been shown to inhibit the activity of enzymes, including those involved in the metabolism of carbohydrates and lipids. In physiological processes, it has been shown to reduce inflammation and to have anti-cancer effects.

Advantages and Limitations for Lab Experiments

2-Formyl-6-(4-hydroxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of conditions. Additionally, it can be used to study the effects of different compounds on the growth of bacteria and plants. However, there are also some limitations to its use in laboratory experiments. It can be toxic in high concentrations, and it can interfere with the activity of enzymes, which can lead to inaccurate results.

Future Directions

There are a number of potential future directions for research on 2-Formyl-6-(4-hydroxyphenyl)phenol, 95%. These include further studies on its effects on biochemical and physiological processes, studies on its effects on other organisms, studies on its interactions with other compounds, and studies on its potential applications in drug discovery and development. Additionally, further research is needed to better understand its mechanism of action and to identify potential side effects.

Synthesis Methods

2-Formyl-6-(4-hydroxyphenyl)phenol, 95% is synthesized through a two-step reaction involving the condensation of 4-hydroxybenzaldehyde and 4-hydroxybenzene-1,2-diol. The first step involves the reaction of the two compounds in the presence of sodium hydroxide and ethanol, resulting in the formation of an aldehyde-alcohol adduct. The second step involves the reaction of the adduct with sodium hydroxide, resulting in the formation of 2-Formyl-6-(4-hydroxyphenyl)phenol, 95%.

properties

IUPAC Name

2-hydroxy-3-(4-hydroxyphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-8-10-2-1-3-12(13(10)16)9-4-6-11(15)7-5-9/h1-8,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDLIUHYLBVWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC=C(C=C2)O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685034
Record name 2,4'-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-6-(4-hydroxyphenyl)phenol

CAS RN

1220111-46-5
Record name 2,4'-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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